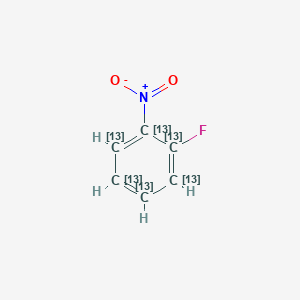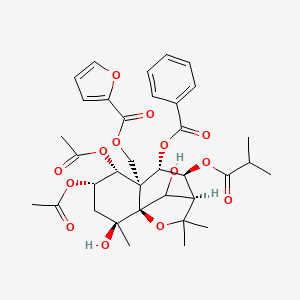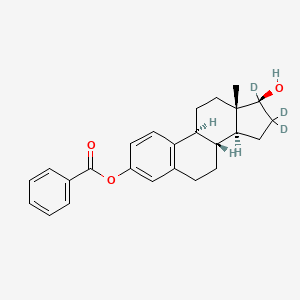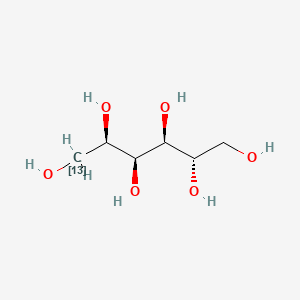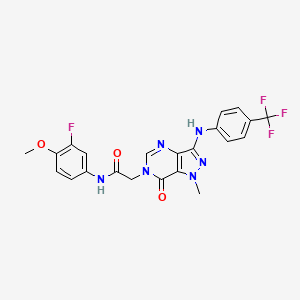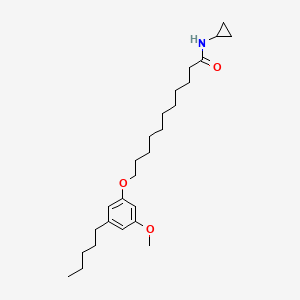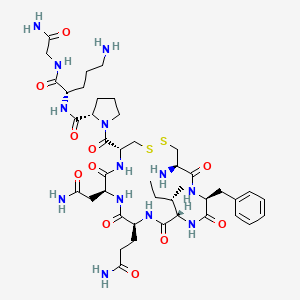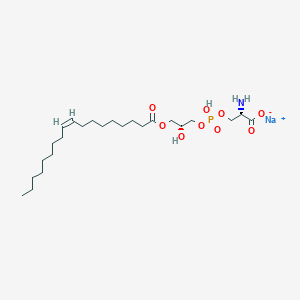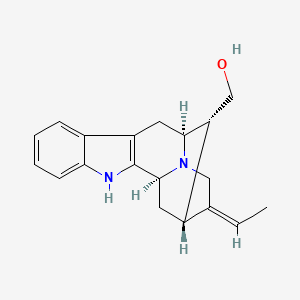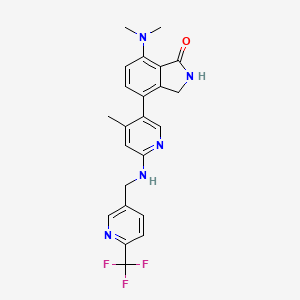
Csf1R-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Csf1R-IN-14 is a compound that targets the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor crucial for the development, survival, proliferation, migration, and differentiation of various myeloid cells such as monocytes, macrophages, dendritic cells, and osteoclasts . This compound has gained attention for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Métodos De Preparación
The synthesis of Csf1R-IN-14 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Csf1R-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Csf1R-IN-14 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CSF1R in various biochemical pathways. In biology, it is used to investigate the function of myeloid cells and their role in immune responses. In medicine, this compound is being explored as a potential therapeutic agent for treating cancers, neurodegenerative diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Csf1R-IN-14 exerts its effects by binding to the colony-stimulating factor 1 receptor (CSF1R) on the surface of myeloid cells. This binding inhibits the activation of CSF1R by its ligands, colony-stimulating factor 1 (CSF1) and interleukin 34 (IL34). By blocking CSF1R activation, this compound prevents the downstream signaling pathways that promote the survival, proliferation, and migration of myeloid cells. This inhibition can reduce inflammation and tumor growth, making it a promising therapeutic agent .
Comparación Con Compuestos Similares
Csf1R-IN-14 is unique in its high selectivity and potency for CSF1R compared to other similar compounds. Some similar compounds include BPR1R024, which also targets CSF1R but has different structural features and binding affinities . Other CSF1R inhibitors, such as PLX3397 and emactuzumab, have been studied for their therapeutic potential in various diseases, but this compound stands out due to its specific molecular interactions and efficacy .
Propiedades
Fórmula molecular |
C23H22F3N5O |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
7-(dimethylamino)-4-[4-methyl-6-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]pyridin-3-yl]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C23H22F3N5O/c1-13-8-20(28-10-14-4-7-19(27-9-14)23(24,25)26)29-11-16(13)15-5-6-18(31(2)3)21-17(15)12-30-22(21)32/h4-9,11H,10,12H2,1-3H3,(H,28,29)(H,30,32) |
Clave InChI |
LQMFEIJMCZMXPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)N(C)C)NCC4=CN=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


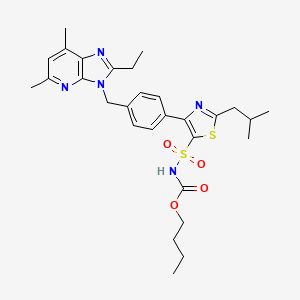
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
